3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
3,3-Dimethyl-7-oxo-6-{[{[(2-oxoimidazolidin-1-yl)carbonyl]amino}(phenyl)acetyl]amino}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, also known as azlocillin, is a semi-synthetic penicillin antibiotic. It is part of the β-lactam class of antibiotics, which are known for their broad-spectrum antibacterial activity. Azlocillin is particularly effective against Gram-negative bacteria, including Pseudomonas aeruginosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azlocillin is synthesized through a multi-step process. The synthesis begins with the activation of substituted phenylglycine using 1,3-dimethyl-2-chloro-1-imidazolinium chloride. This activated intermediate is then condensed with 6-aminopenicillanic acid (6-APA) to form azlocillin . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of azlocillin involves similar synthetic routes but on a larger scale. The process includes the preparation of azlocillin acid, which is then converted to its sodium salt form for better solubility and stability. The production process is optimized to achieve high yields and purity, with careful control of reaction parameters such as pH, temperature, and solvent composition .
Chemical Reactions Analysis
Types of Reactions
Azlocillin undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically involves water or aqueous solutions, often catalyzed by β-lactamase enzymes.
Substitution: Requires specific reagents that can target the β-lactam ring, such as nucleophiles.
Major Products
Hydrolysis: Results in the breakdown of the β-lactam ring, rendering the antibiotic inactive.
Substitution: Can lead to modified β-lactam antibiotics with potentially different antibacterial properties.
Scientific Research Applications
Azlocillin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study β-lactam antibiotics and their interactions with β-lactamases.
Biology: Employed in studies of bacterial resistance mechanisms and the development of new antibiotics.
Industry: Used in the pharmaceutical industry for the development and production of β-lactam antibiotics.
Mechanism of Action
Azlocillin exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, which are essential for the cross-linking of peptidoglycan chains. This inhibition weakens the cell wall, leading to cell lysis and death of the bacterium .
Comparison with Similar Compounds
Similar Compounds
Piperacillin: Another broad-spectrum β-lactam antibiotic with similar activity against Gram-negative bacteria.
Ticarcillin: Known for its effectiveness against Pseudomonas aeruginosa, similar to azlocillin.
Carbenicillin: One of the earliest penicillins with activity against Gram-negative bacteria.
Uniqueness
Azlocillin is unique due to its enhanced activity against Pseudomonas aeruginosa compared to other β-lactam antibiotics. Its structure allows for better binding to PBPs, making it a potent option for treating infections caused by this resistant bacterium .
Properties
IUPAC Name |
3,3-dimethyl-7-oxo-6-[[2-[(2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O6S/c1-20(2)13(17(28)29)25-15(27)12(16(25)32-20)22-14(26)11(10-6-4-3-5-7-10)23-19(31)24-9-8-21-18(24)30/h3-7,11-13,16H,8-9H2,1-2H3,(H,21,30)(H,22,26)(H,23,31)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWOMNBEOCYFNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCNC4=O)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860542 |
Source
|
Record name | 3,3-Dimethyl-7-oxo-6-{2-[(2-oxoimidazolidine-1-carbonyl)amino](phenyl)acetamido}-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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